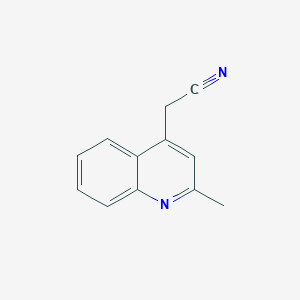
4-(Hydroxyimino)-1,2,3,4-tetrahydroquinoline-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Hydroxyimino)-1,2,3,4-tetrahydroquinoline-1-carboxamide is a compound belonging to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological and pharmaceutical activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxyimino)-1,2,3,4-tetrahydroquinoline-1-carboxamide can be achieved through several methods. One common approach involves the reaction of aniline derivatives with malonic acid equivalents under specific conditions . Another method includes the reaction of anthranilic acid derivatives . These reactions typically require catalysts such as triethylamine and are carried out in solvents like diphenyl ether .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the scalability of these methods ensures that the compound can be produced in large quantities for various applications.
化学反应分析
Types of Reactions
4-(Hydroxyimino)-1,2,3,4-tetrahydroquinoline-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the quinoline ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can lead to a variety of functionalized quinoline compounds.
科学研究应用
4-(Hydroxyimino)-1,2,3,4-tetrahydroquinoline-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 4-(Hydroxyimino)-1,2,3,4-tetrahydroquinoline-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could interfere with DNA synthesis or protein function, thereby exerting antimicrobial or anticancer activities .
相似化合物的比较
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
4-Hydroxyimino-5-polyfluoroalkylpyrazol-3-ones: Exhibits similar structural features and biological properties.
4-Hydroxyimino-4,5,6,7-tetrahydro[2,1,3]benzoxadiazole: Another compound with comparable chemical behavior.
Uniqueness
4-(Hydroxyimino)-1,2,3,4-tetrahydroquinoline-1-carboxamide stands out due to its unique combination of a hydroxyimino group and a tetrahydroquinoline ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C10H11N3O2 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC 名称 |
(4E)-4-hydroxyimino-2,3-dihydroquinoline-1-carboxamide |
InChI |
InChI=1S/C10H11N3O2/c11-10(14)13-6-5-8(12-15)7-3-1-2-4-9(7)13/h1-4,15H,5-6H2,(H2,11,14)/b12-8+ |
InChI 键 |
LGGDBMUJQNXJSP-XYOKQWHBSA-N |
手性 SMILES |
C\1CN(C2=CC=CC=C2/C1=N/O)C(=O)N |
规范 SMILES |
C1CN(C2=CC=CC=C2C1=NO)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B13528829.png)

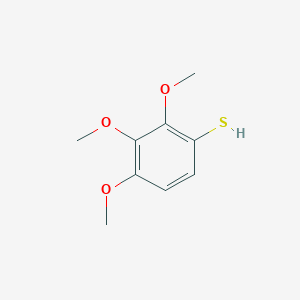
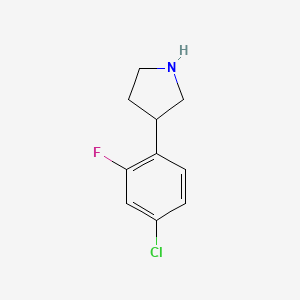
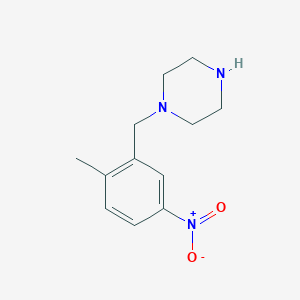
![6-Chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13528856.png)

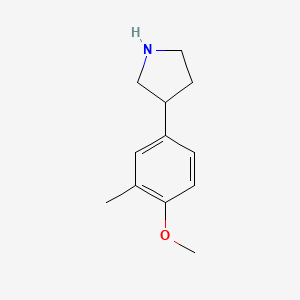
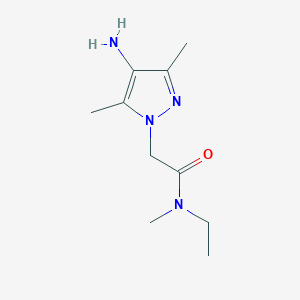
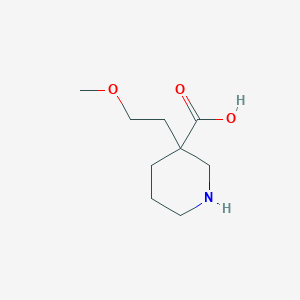
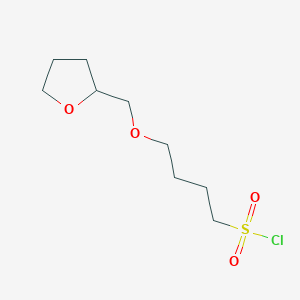
![3-[2-(2,1,3-Benzothiadiazole-4-sulfonamido)-2-phenylacetamido]benzoicacid](/img/structure/B13528895.png)
